molecular formula C9H12N2O2 B3167003 N-methyl-N-(pyridin-4-ylmethyl)glycine CAS No. 915922-64-4

N-methyl-N-(pyridin-4-ylmethyl)glycine

Cat. No. B3167003
CAS RN: 915922-64-4
M. Wt: 180.2 g/mol
InChI Key: WWHDOMCGMCEFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(pyridin-4-ylmethyl)glycine is a chemical compound with the molecular formula C9H12N2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cl.Cl.CN(CC(O)=O)Cc1ccncc1 . The InChI key for this compound is WAIHBBOIVUONIO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 180.2 g/mol .

Scientific Research Applications

Glycine Transporter Inhibition

N-methyl-N-(pyridin-4-ylmethyl)glycine derivatives have been explored for their potential as glycine transporter 1 (GlyT1) inhibitors. These compounds are significant in neuroscience research due to their role in modulating glycine levels in the central nervous system, which is crucial for the regulation of NMDA receptors and neural transmission. For instance, a structurally related compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, demonstrated potent GlyT1 inhibitory activity and favorable pharmacokinetics, indicating its potential for treating neurological disorders (Yamamoto et al., 2016).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds utilizing this compound or its derivatives as intermediates or reactants has been a subject of chemical research. For example, N-nicotinoyl glycine derivatives were cyclized to yield azabicyclic or azaspirocyclic lactams, showcasing a method for creating complex structures with potential biological activity (Arnott et al., 2006).

Corrosion Inhibition

Research into this compound derivatives has also extended into the field of materials science, particularly in corrosion inhibition. A Schiff base derivative with pyridine rings showed promising results as a corrosion inhibitor for mild steel in acidic conditions, indicating the versatility of these compounds beyond biomedical applications (Ji et al., 2016).

Glycine Derivative Interactions

The interaction of glycine derivatives with biomacromolecules has been studied to understand their biological implications and potential therapeutic uses. Investigations into the N-oxidation process of selected pyridine compounds, including glycine derivatives, have provided insights into their structural, spectral, and theoretical aspects, as well as their docking studies with biomacromolecules, highlighting the importance of these interactions in drug design and development (Hakimi et al., 2019).

Mechanism of Action

While the specific mechanism of action for N-methyl-N-(pyridin-4-ylmethyl)glycine is not available, glycine, a related compound, has been studied for its anti-inflammatory effects. It has been found to decrease pro-inflammatory cytokines, improve the insulin response, and mediate other changes .

Safety and Hazards

N-methyl-N-(pyridin-4-ylmethyl)glycine is classified as Acute Tox. 4 Oral according to the GHS classification . It has a hazard statement of H302, indicating that it is harmful if swallowed . It is recommended to be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

2-[methyl(pyridin-4-ylmethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(7-9(12)13)6-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHDOMCGMCEFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(pyridin-4-ylmethyl)glycine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(pyridin-4-ylmethyl)glycine
Reactant of Route 3
Reactant of Route 3
N-methyl-N-(pyridin-4-ylmethyl)glycine
Reactant of Route 4
N-methyl-N-(pyridin-4-ylmethyl)glycine
Reactant of Route 5
Reactant of Route 5
N-methyl-N-(pyridin-4-ylmethyl)glycine
Reactant of Route 6
Reactant of Route 6
N-methyl-N-(pyridin-4-ylmethyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.